molecular formula C7H16IN B3028512 Cyclohexanemethylamine Hydroiodide CAS No. 2153504-15-3

Cyclohexanemethylamine Hydroiodide

Cat. No.: B3028512
CAS No.: 2153504-15-3
M. Wt: 241.11 g/mol
InChI Key: ZEVRFFCPALTVDN-UHFFFAOYSA-N
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Description

Cyclohexanemethylamine Hydroiodide is an organic compound with the molecular formula C₇H₁₅N·HI. It is a white to almost white powder or crystalline solid that is soluble in water. This compound is used primarily as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanemethylamine Hydroiodide can be synthesized by reacting cyclohexanemethylamine with hydroiodic acid. The reaction typically involves the following steps:

    Preparation of Cyclohexanemethylamine: Cyclohexanemethylamine is prepared by the reductive amination of cyclohexanone with formaldehyde and ammonia.

    Reaction with Hydroiodic Acid: The cyclohexanemethylamine is then reacted with hydroiodic acid to form this compound. .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethylamine Hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanemethylamine Hydroiodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexanemethylamine Hydroiodide involves its interaction with various molecular targets. In biochemical assays, it can act as a nucleophile, participating in substitution reactions. In materials science, it contributes to the formation of hybrid materials through ionic interactions and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethylamine Hydroiodide
  • Cyclohexanemethylammonium Iodide
  • (Aminomethyl)cyclohexane Hydroiodide

Uniqueness

Cyclohexanemethylamine Hydroiodide is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its ability to form stable ionic compounds makes it valuable in the synthesis of hybrid materials and as an intermediate in organic synthesis .

Properties

IUPAC Name

cyclohexylmethanamine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.HI/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVRFFCPALTVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2153504-15-3
Record name Cyclohexanemethylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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